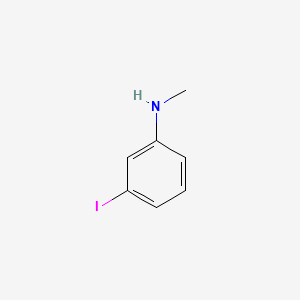

Benzenamine, 3-iodo-N-methyl-

Descripción general

Descripción

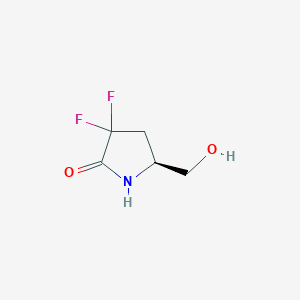

Benzenamine, 3-iodo-N-methyl-, also known as 3-Iodo-N-methyl-benzenamine, is an organic compound with the chemical formula C7H8IN and a molecular weight of 243.05g/mol . It is a brownish yellow to dark brown solid .

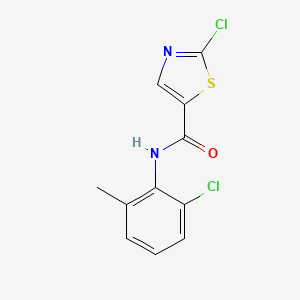

Molecular Structure Analysis

The molecular structure of Benzenamine, 3-iodo-N-methyl- consists of a benzene ring with an iodine atom and a methylamine group attached to it . The exact positions of these substituents on the benzene ring can be determined through techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

Benzenamine, 3-iodo-N-methyl- has a predicted density of 1.779±0.06 g/cm3 and a predicted boiling point of 276.8±23.0 °C .Aplicaciones Científicas De Investigación

Photovoltaic Applications

- Surface Passivation for Perovskites : Research demonstrates that molecules similar to "Benzenamine, 3-iodo-N-methyl-" can be used for surface passivation of organolead halide perovskites, significantly enhancing moisture resistance and electronic properties. This improvement enables the development of high-efficiency, air-stable photovoltaic cells, with notable advances in solar cell efficiency and durability (Wang et al., 2016).

Organic Synthesis and Catalysis

- Electrophilic Trifluoromethylation : Studies illustrate the catalytic potential of compounds structurally related to "Benzenamine, 3-iodo-N-methyl-" in the electrophilic trifluoromethylation of arenes and heteroarenes, a critical reaction for introducing trifluoromethyl groups into various aromatic compounds, thereby modifying their chemical properties (Mejía & Togni, 2012).

Photophysical and Luminescent Materials

- Luminescent Complexes for Biological Labeling : The synthesis and characterization of luminescent cyclometalated iridium(III) diimine complexes, including "Benzenamine, 3-iodo-N-methyl-" derivatives, have been reported. These complexes show promising applications in biological labeling due to their intense and long-lived luminescence, offering new tools for bio-imaging and diagnostics (Lo et al., 2003).

Chemical Sensing

- Metal Ion Sensing : A novel photochromic diarylethene derivative containing a "Benzenamine, 3-iodo-N-methyl-" unit has demonstrated selective fluorometric and colorimetric sensing of multiple metal ions. This finding paves the way for developing sensitive and selective chemosensors for environmental and biomedical applications (Guo et al., 2018).

Antitumor Activity

- DNA Binding and Antitumor Activity : Research into DNA-binding compounds, such as those incorporating "Benzenamine, 3-iodo-N-methyl-", has led to the development of molecules with strong preferences for GC-rich DNA regions. These compounds exhibit significant antitumor activity in vitro and in vivo, highlighting their potential as novel anticancer agents (Rahman et al., 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound is primarily used as a reagent in chemical synthesis

Mode of Action

3-Iodo-N-methylaniline is involved in chemical reactions as a reagent. For instance, it can undergo a reaction with trimethyl orthoformate in the presence of concentrated sulfuric acid to afford mono methylated amines . .

Biochemical Pathways

As a reagent, it’s primarily used in chemical synthesis

Result of Action

As a chemical reagent, it’s primarily used in the synthesis of other compounds

Propiedades

IUPAC Name |

3-iodo-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXWYCMFWSWUQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454338 | |

| Record name | Benzenamine, 3-iodo-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61829-42-3 | |

| Record name | Benzenamine, 3-iodo-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

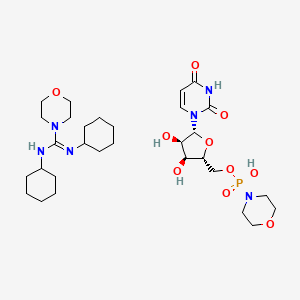

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B1600483.png)

![6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde](/img/structure/B1600484.png)

![Benzaldehyde, 4,4',4''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-](/img/structure/B1600489.png)